Kansuinin A
Overview
Description
Kansuinin A is a bioactive compound extracted from the roots of Euphorbia kansui, a traditional Chinese medicinal herb. This compound has garnered attention due to its potential therapeutic properties, including anti-tumor and anti-inflammatory effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
Kansuinin A can be isolated from the ethyl acetate extract of Euphorbia kansui using two-dimensional preparative high-performance liquid chromatography (HPLC) and real-time cell analysis (RTCA) . The process involves separating and screening anti-tumor components from the extract, ensuring high purity levels above 97% .
Industrial Production Methods
Currently, there is limited information on the large-scale industrial production of this compound. Most of the available data focuses on laboratory-scale extraction and purification methods.
Chemical Reactions Analysis
Types of Reactions
Kansuinin A undergoes various chemical reactions, including oxidation, hydrolysis, dehydration, and methylation . These reactions are essential for its biotransformation and activity modulation.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents, hydrolyzing agents, and methylating agents. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathways.
Major Products Formed
The major products formed from these reactions are metabolites with lower polarity, which are crucial for the compound’s biological activity .
Scientific Research Applications
Chemistry: Used as a model compound for studying diterpene structures and reactions.
Biology: Investigated for its role in modulating gut microbiota and related metabolic functions.
Medicine: Exhibits anti-tumor and anti-inflammatory properties, making it a candidate for cancer and inflammation-related treatments
Mechanism of Action
Kansuinin A exerts its effects by modulating the gut microbiota and related metabolic functions. It increases the richness of Lactobacillus and decreases the abundance of Helicobacter, which are involved in carbohydrate and amino acid metabolism . This modulation is responsible for its anti-tumor and anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
Kansuiphorin C: Another compound from Euphorbia kansui with similar anti-tumor properties.
Kansuinin B, D, E, G: Other diterpenes isolated from the same plant with varying biological activities.
Uniqueness of Kansuinin A
This compound is unique due to its specific modulation of gut microbiota and its potent anti-tumor activity. It has been shown to effectively reduce malignant ascites and inhibit the proliferation of cancer cells .
Properties
IUPAC Name |
[(1R,2R,4S,5S,6R,7R,9S,10S,11S,13R,15R)-2,5,7,9,11-pentaacetyloxy-1-hydroxy-4,12,12,15-tetramethyl-8-methylidene-14-oxo-16-oxatricyclo[11.2.1.02,6]hexadecan-10-yl] benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H46O15/c1-17-16-36(51-24(8)42)26(28(17)46-20(4)38)29(47-21(5)39)18(2)30(48-22(6)40)31(50-34(44)25-14-12-11-13-15-25)33(49-23(7)41)35(9,10)32-27(43)19(3)37(36,45)52-32/h11-15,17,19,26,28-33,45H,2,16H2,1,3-10H3/t17-,19+,26+,28-,29-,30-,31+,32-,33+,36+,37+/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKHCUWUNVKZFBM-PNKWBUBPSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2(C(C1OC(=O)C)C(C(=C)C(C(C(C(C3C(=O)C(C2(O3)O)C)(C)C)OC(=O)C)OC(=O)C4=CC=CC=C4)OC(=O)C)OC(=O)C)OC(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@]2([C@H]([C@H]1OC(=O)C)[C@H](C(=C)[C@@H]([C@H]([C@H](C([C@@H]3C(=O)[C@H]([C@]2(O3)O)C)(C)C)OC(=O)C)OC(=O)C4=CC=CC=C4)OC(=O)C)OC(=O)C)OC(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H46O15 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
730.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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